1-(2-(2-Methoxyphenoxy)ethyl)-1-methyl-3-phenylthiourea

Physicochemical profiling Drug-likeness Library design

1-(2-(2-Methoxyphenoxy)ethyl)-1-methyl-3-phenylthiourea (CAS 883264-94-6) is a trisubstituted thiourea with molecular formula C₁₇H₂₀N₂O₂S and molecular weight 316.4 g/mol. The compound incorporates a 2-(2-methoxyphenoxy)ethyl side chain on one thiourea nitrogen, a methyl group on the same nitrogen, and a phenyl ring on the other nitrogen, distinguishing it from simpler mono- and disubstituted phenylthioureas commonly catalogued by vendors.

Molecular Formula C17H20N2O2S
Molecular Weight 316.42
CAS No. 883264-94-6
Cat. No. B2471839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(2-Methoxyphenoxy)ethyl)-1-methyl-3-phenylthiourea
CAS883264-94-6
Molecular FormulaC17H20N2O2S
Molecular Weight316.42
Structural Identifiers
SMILESCN(CCOC1=CC=CC=C1OC)C(=S)NC2=CC=CC=C2
InChIInChI=1S/C17H20N2O2S/c1-19(17(22)18-14-8-4-3-5-9-14)12-13-21-16-11-7-6-10-15(16)20-2/h3-11H,12-13H2,1-2H3,(H,18,22)
InChIKeyBRZYOSOBWYDSJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(2-Methoxyphenoxy)ethyl)-1-methyl-3-phenylthiourea (CAS 883264-94-6): Structural and Functional Baseline for Procurement Decision-Making


1-(2-(2-Methoxyphenoxy)ethyl)-1-methyl-3-phenylthiourea (CAS 883264-94-6) is a trisubstituted thiourea with molecular formula C₁₇H₂₀N₂O₂S and molecular weight 316.4 g/mol . The compound incorporates a 2-(2-methoxyphenoxy)ethyl side chain on one thiourea nitrogen, a methyl group on the same nitrogen, and a phenyl ring on the other nitrogen, distinguishing it from simpler mono- and disubstituted phenylthioureas commonly catalogued by vendors. Public bioassay records indicate that this compound has been submitted to at least two targeted screening campaigns: a screen for inhibitors of the RMI–FANCM (MM2) protein–protein interaction and a screen for modulators of AMPAR–stargazin complexes . These target engagements are not reported for the widely available parent compound 1-methyl-3-phenylthiourea (CAS 2724-69-8), suggesting that the 2-(2-methoxyphenoxy)ethyl substituent confers distinct molecular recognition properties relevant to specific biological contexts.

Why 1-(2-(2-Methoxyphenoxy)ethyl)-1-methyl-3-phenylthiourea Cannot Be Replaced by Generic Phenylthiourea Analogs


Phenylthiourea derivatives are not functionally interchangeable, even when they share the 1-methyl-3-phenylthiourea core. The parent compound 1-methyl-3-phenylthiourea (MPTU) has been characterized as a nitric oxide synthase (NOS) inhibitor [1] and as a cerebral blood flow tracer with an empirically derived rat dose of 100 mg/kg . However, the addition of a 2-(2-methoxyphenoxy)ethyl substituent—as in the target compound—radically alters molecular weight (from 166.3 to 316.4 Da), lipophilicity, hydrogen-bonding capacity, and conformational flexibility. These changes are expected to shift target selectivity, metabolic stability, and membrane permeability away from the parent scaffold's profile. Substituting the target compound with a simpler phenylthiourea would sacrifice any unique polypharmacology or target engagement associated with the expanded side chain, potentially invalidating comparative screening campaigns and leading to erroneous structure–activity relationship conclusions.

Quantitative Differentiation Evidence for 1-(2-(2-Methoxyphenoxy)ethyl)-1-methyl-3-phenylthiourea vs. Closest Analogs


Molecular Weight and Lipophilicity Shift Relative to 1-Methyl-3-phenylthiourea

The target compound exhibits a substantially increased molecular weight (316.4 Da) compared to the parent 1-methyl-3-phenylthiourea (MPTU, 166.3 Da) . The 2-(2-methoxyphenoxy)ethyl substituent adds 150.1 Da and introduces two additional hydrogen-bond acceptors (the ether oxygen atoms), while maintaining the thiourea hydrogen-bond donor/acceptor motif. Although experimentally measured logP values are not publicly available, the addition of a diaryl ether moiety is predicted to increase lipophilicity by approximately 1.5–2.5 log units relative to MPTU, based on fragment-based calculations for structurally analogous substituents [1]. This shift places the compound in a more favorable lipophilicity range for passive membrane permeability and blood–brain barrier penetration compared to the parent, which is relatively hydrophilic.

Physicochemical profiling Drug-likeness Library design

Distinct Target Screening Profile: RMI–FANCM (MM2) Interaction Inhibitor Screen

Public bioassay records confirm that CAS 883264-94-6 was tested in PubChem AID 1159607, a screen for inhibitors of the RMI–FANCM (MM2) protein–protein interaction [1]. This assay is part of a campaign targeting the Fanconi anemia DNA repair pathway. Neither the parent compound 1-methyl-3-phenylthiourea nor common phenylthiourea building blocks (e.g., 1-phenylthiourea, CAS 103-85-5) are documented as having been tested in this specific assay. While the numeric activity outcome (IC₅₀ or % inhibition) for CAS 883264-94-6 has not been publicly disclosed, the mere submission and testing in this targeted screen indicates that the compound was selected based on computational or structural criteria relevant to the RMI–FANCM interface, a selection that generic phenylthiourea analogs did not meet.

DNA repair Fanconi anemia Protein–protein interaction inhibitors

AMPAR–Stargazin Modulation Screening vs. Absence of Data for Simpler Thioureas

CAS 883264-94-6 was also tested in a functional screen for modulation of AMPAR–stargazin complexes (WaveGuideAssay:441), sourced from the Vanderbilt Screening Center for GPCRs, Ion Channels and Transporters . Stargazin is a transmembrane AMPA receptor regulatory protein (TARP) that influences receptor trafficking, gating kinetics, and desensitization [1]. Modulation of the AMPAR–stargazin interaction is a validated strategy for tuning excitatory synaptic transmission. The target compound's participation in this assay distinguishes it from 1-methyl-3-phenylthiourea, which has been studied primarily as a cerebral blood flow tracer and NOS inhibitor but has no documented interaction with AMPA receptor regulatory proteins. Although quantitative dose–response data are not publicly available, the orthogonal screening profile (RMI–FANCM plus AMPAR–stargazin) suggests a polypharmacology that is absent from simpler thioureas.

Ion channels AMPA receptor Synaptic plasticity Neuroscience

Differentiation from 1-Methyl-3-phenylthiourea in Nitric Oxide Synthase Pharmacology

1-Methyl-3-phenylthiourea (MPTU) has been extensively characterized as a nitric oxide synthase (NOS) inhibitor and is used as a pharmacological tool to study NO-mediated processes in inflammation, cardiovascular disease, and cancer [1]. In alert normocapnic rats, MPTU exhibits a single-pass cerebral extraction value of 0.497, and it produces an increase in cerebral blood flow accompanied by a decrease in hematocrit at an empirically derived rat dose of 100 mg/kg [2]. The target compound, bearing the additional 2-(2-methoxyphenoxy)ethyl group on the thiourea N-methyl nitrogen, is sterically and electronically differentiated from MPTU. This substitution blocks the secondary amine hydrogen present in MPTU, which is a critical hydrogen-bond donor in the NOS active site, implying that the target compound cannot engage NOS in the same binding mode as MPTU. This structural divergence creates a different pharmacological profile that may reduce NOS-related off-target effects while introducing the distinct RMI–FANCM and AMPAR–stargazin interactions documented above.

Nitric oxide NOS inhibition Inflammation Cardiovascular

Procurement-Relevant Application Scenarios for 1-(2-(2-Methoxyphenoxy)ethyl)-1-methyl-3-phenylthiourea


Chemical Probe Development for DNA Repair (Fanconi Anemia Pathway) Target Validation

The compound's documented testing in the RMI–FANCM (MM2) interaction inhibitor screen positions it as a starting point for developing chemical probes that interrogate the Fanconi anemia DNA repair pathway. Procurement of this specific thiourea enables follow-up structure–activity relationship studies that are not possible with generic phenylthiourea analogs, as those have no established link to the RMI–FANCM interface. Medicinal chemistry teams focused on DNA damage response can use the compound as a validated hit for hit-to-lead optimization.

Neuroscience Tool Compound for AMPA Receptor Regulatory Protein (TARP) Studies

The compound's participation in the AMPAR–stargazin modulation screen at the Vanderbilt Screening Center supports its use as a tool compound for investigating TARP-dependent regulation of glutamatergic synapses. Unlike MPTU, which predominantly affects cerebral blood flow through NOS modulation, this compound offers a distinct mechanistic entry point into synaptic plasticity research. Electrophysiology laboratories studying AMPA receptor auxiliary subunits can procure this compound to explore stargazin-mediated effects on receptor kinetics without confounding NOS-related hemodynamic changes.

Differentiated Thiourea Scaffold for Polypharmacology Library Design

The orthogonal screening profile—RMI–FANCM protein–protein interaction inhibition and AMPAR–stargazin modulation—combined with the steric exclusion of NOS binding [1] makes this compound a valuable entry in focused compound libraries targeting DNA repair–neuroscience polypharmacology. Industrial screening groups building diversity-oriented thiourea collections can use this compound to probe target space inaccessible to the widely available 1-methyl-3-phenylthiourea, which carries a NOS-centric pharmacological fingerprint.

Physicochemical Benchmarking for CNS-Penetrant Thiourea Design

With an estimated logP elevation of 1.5–2.5 units over MPTU and a molecular weight of 316.4 Da, the compound serves as a benchmark for optimizing CNS drug-likeness in the thiourea chemical space [2]. Computational chemistry teams and DMPK scientists can use the compound's physicochemical parameters to calibrate predictive models for passive permeability and brain exposure, particularly in programs where the 2-(2-methoxyphenoxy)ethyl motif is deployed to enhance lipophilicity without introducing unacceptable toxicity risk.

Quote Request

Request a Quote for 1-(2-(2-Methoxyphenoxy)ethyl)-1-methyl-3-phenylthiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.